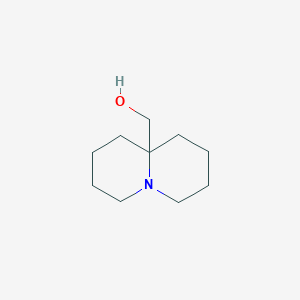

(Octahydro-1H-quinolizin-9a-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,6,7,8,9-octahydroquinolizin-9a-ylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c12-9-10-5-1-3-7-11(10)8-4-2-6-10/h12H,1-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRIQGMSMRMPQDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CCCCC2(C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic Pathways of Quinolizidine Alkaloids Preceding Octahydro 1h Quinolizin 9a Yl Methanol Scaffolds

Elucidation of Precursor Incorporation and Initial Steps

The construction of the quinolizidine (B1214090) skeleton is a fascinating example of how plants utilize common amino acids to generate a diverse array of specialized metabolites. The pathway commences with the recruitment of L-lysine, a fundamental building block, and proceeds through a series of carefully orchestrated chemical transformations.

Role of L-Lysine and Cadaverine (B124047) in Quinolizidine Biosynthesis

The biosynthesis of quinolizidine alkaloids is initiated with the amino acid L-lysine. rsc.orgacs.org Tracer experiments have definitively shown that L-lysine is the primary precursor for the carbon and nitrogen atoms that constitute the quinolizidine ring system. rsc.org The first committed step in this pathway is the decarboxylation of L-lysine to produce cadaverine, a five-carbon diamine. nih.govnih.govrsc.org This conversion is a critical juncture, diverting lysine (B10760008) from primary metabolism into the specialized pathway of alkaloid production. nih.gov

Feeding studies using isotopically labeled cadaverine have confirmed its direct incorporation into the quinolizidine structure. rsc.orgrsc.org For instance, experiments with [1-amino-¹⁵N,1-¹³C]cadaverine demonstrated its integration into the sparteine (B1682161) molecule, a tetracyclic quinolizidine alkaloid. rsc.org These studies have been instrumental in mapping the flow of atoms from the initial precursor to the final alkaloid product. The conversion of L-lysine to cadaverine underscores a key strategy in natural product biosynthesis: the modification of a common metabolite to create a unique starting material for a specialized pathway.

Formation of Key Intermediates, including Δ1-piperideine Schiff Base

Following the formation of cadaverine, the next crucial step involves its oxidative deamination to yield 5-aminopentanal (B1222117). rsc.orgnih.gov This intermediate exists in equilibrium with its cyclized form, the Δ1-piperideine Schiff base. rsc.orgnih.gov The spontaneous cyclization of 5-aminopentanal to form Δ1-piperideine is a key event, as this cyclic imine serves as a reactive electrophile for subsequent carbon-carbon bond formations. rsc.orgresearchgate.net

The dimerization of Δ1-piperideine is a proposed mechanism for the formation of the bicyclic quinolizidine ring system. rsc.org This dimerization can occur through an aldol-like condensation between two molecules of Δ1-piperideine, one acting as a nucleophile (in its enamine tautomeric form, 2-piperideine) and the other as an electrophile. rsc.orgresearchgate.net While this reaction can occur spontaneously in solution, the high stereoselectivity observed in the biosynthesis of many quinolizidine alkaloids suggests that it is likely enzyme-mediated in vivo. rsc.org The formation of Δ1-piperideine represents a pivotal point in the pathway, setting the stage for the construction of the characteristic ring structures of quinolizidine alkaloids. kisti.re.kr

Enzymatic Machinery and Mechanisms in Quinolizidine Biosynthesis

The conversion of L-lysine into the quinolizidine scaffold is not a spontaneous process but is instead meticulously controlled by a suite of specialized enzymes. The characterization of these enzymes and their subcellular localization has provided significant insights into the regulation of this biosynthetic pathway.

Characterization and Subcellular Localization of Key Enzymes (e.g., Lysine Decarboxylase, Copper Amine Oxidase)

Two key enzymes have been identified and characterized in the early stages of quinolizidine alkaloid biosynthesis: lysine decarboxylase (LDC) and copper amine oxidase (CAO).

Lysine Decarboxylase (LDC) is the enzyme responsible for the initial decarboxylation of L-lysine to cadaverine. nih.govresearchgate.net LDCs involved in quinolizidine alkaloid biosynthesis have been isolated and characterized from several plant species, including Lupinus angustifolius. nih.gov These enzymes often exhibit a preference for L-lysine as a substrate but may also show some activity towards L-ornithine, leading to their classification as lysine/ornithine decarboxylases (L/ODCs). nih.govrsc.org Studies on the subcellular localization of LDC have revealed that it is predominantly found in the chloroplasts. nih.govnih.gov This compartmentalization is significant as the biosynthesis of L-lysine also occurs within the chloroplasts, suggesting a channeling of the precursor directly into the alkaloid pathway. nih.gov

Copper Amine Oxidase (CAO) catalyzes the oxidative deamination of cadaverine to 5-aminopentanal. rsc.orgnih.gov A CAO with high affinity for cadaverine has been identified in Lupinus angustifolius and is thought to be involved in quinolizidine alkaloid biosynthesis. rsc.org Like LDC, evidence suggests that CAO activity is also associated with chloroplasts. nih.gov The co-localization of these initial enzymes within the same subcellular compartment likely enhances the efficiency of the biosynthetic pathway. mdpi.com

| Enzyme | Function | Substrate | Product | Subcellular Localization |

| Lysine Decarboxylase (LDC) | Decarboxylation | L-Lysine | Cadaverine | Chloroplasts nih.govnih.gov |

| Copper Amine Oxidase (CAO) | Oxidative deamination | Cadaverine | 5-Aminopentanal | Chloroplasts (putative) nih.govmdpi.com |

Proposed Mechanistic Steps of Enzymatic Cyclizations

While the initial steps of the pathway are relatively well-understood, the precise enzymatic mechanisms governing the cyclization reactions that form the quinolizidine scaffold are still under investigation. rsc.org It is proposed that after the formation of Δ1-piperideine, a series of enzyme-catalyzed condensations and cyclizations occur to construct the bicyclic and ultimately tetracyclic ring systems of alkaloids like sparteine and lupanine. rsc.org

The dimerization of Δ1-piperideine to form the initial bicyclic intermediate is a critical step. rsc.org Although this can happen spontaneously, the high stereospecificity of the resulting alkaloids in plants points towards enzymatic control. rsc.org It is hypothesized that an uncharacterized enzyme, possibly a synthase, binds and orients two molecules of Δ1-piperideine to facilitate a stereospecific Mannich-like reaction. rsc.org Further enzymatic steps, likely involving dehydrogenations and additional cyclizations, would then be required to form the more complex tetracyclic quinolizidine alkaloids. rsc.org The elucidation of these enzymatic mechanisms remains an active area of research in plant biochemistry.

Physiological and Ecological Contexts of Quinolizidine Biosynthesis in Plants (e.g., Lupinus Species)

Quinolizidine alkaloids are not merely metabolic curiosities; they play crucial roles in the survival and interaction of the plants that produce them. These compounds are particularly abundant in species of the genus Lupinus (lupins). rsc.orgmerieuxnutrisciences.com

The primary role of quinolizidine alkaloids in plants is thought to be chemical defense against herbivores. mdpi.commerieuxnutrisciences.com The bitter taste and toxicity of these compounds deter feeding by a wide range of insects and larger animals. frontiersin.org Low-alkaloid cultivars of lupins are often more susceptible to herbivory than their wild, high-alkaloid counterparts. rsc.org This protective function is vital for the plant's survival, particularly in its early developmental stages.

Chemical Transformations and Derivatization of Octahydro 1h Quinolizin 9a Yl Methanol and Its Analogs

Reactions Involving the Hydroxyl Group

The primary alcohol functionality in (Octahydro-1H-quinolizin-9a-yl)methanol is a prime site for chemical modification, enabling the introduction of diverse functionalities through various reactions.

Esterification: The hydroxyl group of quinolizidine (B1214090) alkaloids readily undergoes esterification with a variety of carboxylic acids and their derivatives. These reactions are typically carried out to modify the lipophilicity and pharmacokinetic properties of the parent molecule. For instance, lupinine (B175516), a closely related analog, has been esterified with various aromatic and aliphatic carboxylic acids. These reactions often employ standard coupling agents or are achieved by reacting the alcohol with an acid chloride or anhydride (B1165640) in the presence of a base.

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield (%) |

| Lupinine | Betulonic acid | Lupinine ester of betulonic acid | Not specified | Not specified |

| Lupinine | Various benzoyl chlorides | Substituted benzoylamidolupinins | Not specified | Not specified |

Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. A notable example involves the vinyl ether of lupinine, which serves as a precursor for a range of functionalized ethers. The radical addition of secondary phosphines and phosphine (B1218219) sulfides to the vinyl ether of lupinine, initiated by azobisisobutyronitrile (AIBN), yields the corresponding tertiary phosphines and phosphine sulfides in high yields.

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield (%) |

| Vinyl ether of lupinine | Dibutylphosphine | Dibutyl[2-(octahydro-2H-quinolizin-1-ylmethyloxy)ethyl]phosphine | AIBN, 65-70 °C | 93 |

| Vinyl ether of lupinine | Di(2-phenethyl)phosphine | Di(2-phenethyl)[2-(octahydro-2H-quinolizin-1-ylmethyloxy)ethyl]phosphine | AIBN, 65-70 °C | 89 |

| Vinyl ether of lupinine | Di(2-phenethyl)phosphine sulfide | Di(2-phenethyl)[2-(octahydro-2H-quinolizin-1-ylmethyloxy)ethyl]phosphine sulfide | AIBN, 65-70 °C | 96 |

The hydroxyl group of the methanol (B129727) moiety can be converted into a good leaving group, such as a mesylate or tosylate, to facilitate nucleophilic substitution reactions. This strategy opens a pathway for the introduction of a wide range of functional groups.

A key transformation in the derivatization of lupinine involves the conversion of the primary alcohol into an azide (B81097). This is typically a two-step process. First, the hydroxyl group is reacted with methanesulfonyl chloride in the presence of a base like triethylamine (B128534) to form the corresponding mesylate. The mesylate is then displaced by an azide anion, commonly from sodium azide, in a polar aprotic solvent like dimethylformamide (DMF). This azide derivative is a crucial intermediate for further functionalization, particularly in click chemistry reactions.

| Starting Material | Reagents | Intermediate | Reagents | Final Product | Overall Yield (%) |

| Lupinine | 1. Methanesulfonyl chloride, Triethylamine, CH2Cl2 | (1R,9aR)-octahydro-1H-quinolizine-1-yl)methyl methanesulfonate | 2. Sodium azide, DMF | 1-(azidomethyl)octahydro-1H-quinolizine | 57 (over two steps) |

Stereochemical Control and Regioselectivity in Derivatization

The stereochemistry of this compound and its analogs plays a crucial role in their biological activity and, consequently, in their derivatization. The quinolizidine ring system is conformationally restricted, which can influence the accessibility of different positions for chemical reactions, thereby imparting a degree of regioselectivity.

In the reactions involving the hydroxymethyl group, the stereocenter at the point of attachment to the quinolizidine core is typically retained. For instance, in the synthesis of triazole derivatives from lupinine, the stereochemistry of the starting material is preserved throughout the reaction sequence.

The regioselectivity of reactions on the quinolizidine core itself is a more complex issue and is highly dependent on the specific reaction conditions and the nature of the reagents employed. The development of stereoselective synthetic routes to quinolizidine alkaloids and their derivatives is an active area of research, often employing chiral auxiliaries, asymmetric catalysis, or starting from chiral precursors to control the stereochemical outcome. For example, stereoselective syntheses of various substituted benzo[a]quinolizidines have been achieved through catalytic C-C bond-forming reactions, demonstrating the ability to control the diastereoselectivity of the final products.

Spectroscopic and Structural Elucidation of Octahydro 1h Quinolizin 9a Yl Methanol and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. Through a series of 1D and 2D experiments, it is possible to map the complete carbon framework and the relative arrangement of protons, providing a detailed picture of the molecule's constitution and stereochemistry. researchgate.net

1D NMR Techniques (¹H, ¹³C) for Proton and Carbon Environments

One-dimensional (1D) NMR provides fundamental information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR) within the molecule. uobasrah.edu.iq

The ¹H NMR spectrum of lupinine (B175516) displays a series of signals corresponding to the protons of the quinolizidine (B1214090) rings and the hydroxymethyl group. Protons attached to carbons adjacent to the nitrogen atom (e.g., C4, C6) are typically deshielded and appear at a lower field. For instance, a characteristic doublet of doublets for one of the lupinine protons can be observed with coupling constants of 10.45 Hz and 4.12 Hz. nih.gov The protons of the CH₂OH group also give rise to distinct signals.

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The spectrum of lupinine shows ten distinct signals, corresponding to the ten carbon atoms in its structure. researchgate.net The chemical shifts are indicative of the carbon type; for example, carbons bonded to the electronegative nitrogen and oxygen atoms (C4, C6, C9a, and the CH₂OH carbon) resonate at a lower field compared to the other aliphatic carbons in the rings. researchgate.netpsu.edu

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the Lupinine Skeleton Note: Chemical shifts (δ) are reported in parts per million (ppm) and can vary slightly based on the solvent and experimental conditions.

| Atom Position | Representative ¹³C Shift (ppm) | Representative ¹H Shift (ppm) |

| C1 | ~30-35 | ~1.2-1.8 |

| C2 | ~25-30 | ~1.3-1.9 |

| C3 | ~20-25 | ~1.3-1.9 |

| C4 | ~55-60 | ~2.5-3.0 |

| C6 | ~55-60 | ~2.5-3.0 |

| C7 | ~20-25 | ~1.3-1.9 |

| C8 | ~25-30 | ~1.3-1.9 |

| C9 | ~35-40 | ~1.2-1.8 |

| C9a | ~60-65 | - |

| CH₂OH | ~65-70 | ~3.5-4.0 |

2D NMR Experiments (COSY, HMBC, HSQC, NOESY) for Connectivity and Relative Stereochemistry

Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle, revealing correlations between different nuclei to establish bonding networks and spatial relationships. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu Cross-peaks in the COSY spectrum of lupinine would connect adjacent protons, allowing for the tracing of proton networks within each of the six-membered rings. science.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atom they are attached to. sdsu.edu This powerful experiment definitively assigns each proton signal to its corresponding carbon signal, building the C-H framework of the molecule. princeton.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is crucial for connecting different fragments of the molecule. For example, it can show a correlation from the protons on the CH₂OH group to the quaternary carbon C9a, confirming the attachment point of the methanol (B129727) substituent. princeton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. science.gov This is vital for determining the relative stereochemistry and conformation of the molecule. For lupinine, NOESY can reveal spatial correlations that confirm the trans fusion of the two rings and the equatorial orientation of the hydroxymethyl group. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For (Octahydro-1H-quinolizin-9a-yl)methanol, high-resolution mass spectrometry (HRMS) would confirm its molecular formula, C₁₀H₁₉NO. nih.gov

When subjected to ionization (e.g., Electron Ionization, EI, or Electrospray Ionization, ESI), the molecule forms a molecular ion [M]⁺ or a protonated molecule [M+H]⁺. nih.gov This species then undergoes fragmentation, breaking at its weakest points to form characteristic fragment ions. The fragmentation of quinolizidine alkaloids is often predictable and provides significant structural clues. mjcce.org.mkmdpi.com

Common fragmentation pathways for lupinine involve the cleavage of bonds adjacent to the nitrogen atom, leading to the loss of side chains or the opening of the rings.

Table 2: Characteristic Mass Spectrometry Fragments for Lupinine Note: m/z = mass-to-charge ratio.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Probable Neutral Loss/Fragment Identity |

| 170 ([M+H]⁺) | 152 | H₂O (Loss of water) |

| 170 ([M+H]⁺) | 138 | CH₂OH (Loss of the hydroxymethyl group) |

| 170 ([M+H]⁺) | 97 / 96 | Cleavage of the quinolizidine ring |

| 170 ([M+H]⁺) | 83 / 82 | Further ring fragmentation |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Identification

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. researchgate.net The IR spectrum of lupinine shows a prominent broad absorption band in the region of 3100-3400 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group, broadened due to hydrogen bonding. researchgate.net Other key absorptions include C-H stretching vibrations for the aliphatic ring protons just below 3000 cm⁻¹ and C-N stretching vibrations. researchgate.net

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3400 (broad) | O-H stretch | Alcohol (R-OH) |

| ~2850-2960 | C-H stretch | Alkane (sp³ C-H) |

| ~1000-1200 | C-N stretch | Amine |

| ~1050-1150 | C-O stretch | Alcohol (R-OH) |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which typically requires the presence of chromophores (e.g., conjugated double bonds, aromatic systems). nih.gov Since this compound is a fully saturated aliphatic and heterocyclic compound, it lacks significant chromophores. researchgate.net Therefore, it does not exhibit strong absorption in the standard UV-Vis range (200–800 nm). researchgate.net This lack of absorption is itself a useful piece of structural information, confirming the absence of unsaturation or aromaticity.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing exact bond lengths, bond angles, and the absolute configuration of chiral centers.

X-ray diffraction studies performed on lupinine have unequivocally confirmed its structure. researchgate.net The analysis reveals that the two six-membered rings of the quinolizidine core are fused in a trans configuration and both adopt a stable chair conformation. researchgate.net This technique also confirms the stereochemistry at the chiral centers and the specific spatial orientation of the hydroxymethyl substituent.

Advanced Techniques for Microcrystalline and Limiting Samples (e.g., Micro-Electron Diffraction)

When compounds are difficult to crystallize into samples large enough for conventional X-ray crystallography, advanced techniques are required. Microcrystal Electron Diffraction (MicroED) has emerged as a revolutionary method for structure determination from nanocrystals that are a billionth of the size needed for X-ray methods. nih.govthermofisher.com

MicroED uses a transmission electron microscope to collect diffraction data from continuously rotating nanocrystals. mdpi.com Because electrons interact much more strongly with matter than X-rays, even minuscule crystals can produce high-quality diffraction data. hhu.de This technique is particularly valuable for natural products and their derivatives, which are often isolated in very small quantities. uq.edu.au For a compound like this compound or its novel derivatives, if only microcrystalline material is available, MicroED could provide a complete and unambiguous structural determination where other methods might fail. mdpi.com

Computational and Theoretical Investigations of Octahydro 1h Quinolizin 9a Yl Methanol

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of (Octahydro-1H-quinolizin-9a-yl)methanol at the atomic level.

The three-dimensional structure of this compound is crucial for its function and reactivity. The molecule's quinolizidine (B1214090) core and the flexible hydroxymethyl group give rise to multiple possible conformations. Conformational analysis aims to identify the most stable, low-energy arrangements of the atoms.

Theoretical studies on related quinolizidine alkaloids, such as lupinine (B175516) and its stereoisomers, have been conducted to understand their structural properties. chemistry.kz The presence of the primary alcohol group allows for various modifications and influences the conformational landscape. researchgate.netresearcher.lifebuketov.edu.kz Computational methods, such as Density Functional Theory (DFT), are employed to optimize the geometry of different conformers and calculate their relative energies. By rotating labile bonds, such as those connecting the hydroxymethyl group to the quinolizidine ring, researchers can map out the potential energy surface. This surface reveals the energy barriers between different conformations and identifies the most favorable conformational states. researchgate.netresearcher.life For quinolizidine derivatives, these calculations have successfully determined the most stable arrangements, which often compare favorably with experimental data from X-ray diffraction analysis. researchgate.netresearcher.lifebuketov.edu.kz

Table 1: Theoretical Thermodynamic Properties of a Related Quinolizidine Alkaloid (Lupinine)

| Property | Value | Unit | Method |

|---|---|---|---|

| Total Electronic Energy | -516.8 | Hartrees | DFT/B3LYP/6-31G(d) |

| Zero-Point Energy | 215.3 | kcal/mol | DFT/B3LYP/6-31G(d) |

This table presents example data from theoretical calculations on lupinine, a stereoisomer of this compound, to illustrate typical outputs of quantum chemical calculations. chemistry.kz

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comyoutube.com The energy and spatial distribution of these orbitals are critical indicators of a molecule's ability to act as an electron donor or acceptor.

HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's capacity to donate electrons, reflecting its nucleophilicity or basicity. youtube.com

LUMO (Lowest Unoccupied Molecular Orbital): This orbital relates to the molecule's ability to accept electrons, indicating its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant descriptor of molecular stability and reactivity. researchgate.netnih.gov A large energy gap suggests high kinetic stability, while a small gap indicates a molecule is more reactive. researchgate.net In studies of quinolizidine alkaloid derivatives, it has been shown that the localization of these frontier orbitals can be concentrated on specific substituents, suggesting these sites are likely to be involved in chemical reactions and modifications. researchgate.netresearcher.lifebuketov.edu.kz

Table 2: Frontier Molecular Orbital (FMO) Energy Parameters

| Parameter | Description | Significance in Reactivity |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to ionization potential and electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron affinity and electron-accepting ability. |

This table describes the key parameters of Frontier Molecular Orbital theory and their importance.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. nrel.govrsc.org Computational methods, particularly DFT and ab initio calculations, have become powerful tools for predicting ¹H and ¹³C NMR chemical shifts, aiding in the correct assignment of experimental spectra. nrel.govrsc.orgmodgraph.co.ukresearchgate.net

The process involves optimizing the molecular geometry and then calculating the nuclear shielding tensors using methods like the Gauge-Independent Atomic Orbital (GIAO). modgraph.co.uk These theoretical shielding values are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (TMS). researchgate.net The accuracy of these predictions is highly dependent on the level of theory, the basis set used, and the consideration of solvent effects. modgraph.co.ukmdpi.com For complex molecules, predicted spectra for several candidate structures can be compared with experimental data to determine the correct one. nrel.govrsc.org Contemporary DFT protocols can achieve high accuracy, with root-mean-square deviations (RMSD) approaching 0.15 ppm for ¹H and 2.5 ppm for ¹³C shifts. nih.gov For quinolizidine alkaloids like lupinine, experimental ¹³C NMR data has been crucial in biosynthetic studies, and theoretical predictions can further support these findings. nih.govresearchgate.net

Table 3: Comparison of Theoretical vs. Experimental ¹³C NMR Chemical Shifts for a Quinolizidine Alkaloid Derivative

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) (DFT) |

|---|---|---|

| C-1 | 38.2 | 38.5 |

| C-2 | 27.3 | 27.1 |

| C-3 | 20.7 | 20.9 |

| C-4,6 | 56.8, 57.2 | 57.0 |

| C-7 | 25.4 | 25.5 |

| C-8 | 24.9 | 25.0 |

| C-9 | 29.6 | 29.8 |

| C-9a | 64.3 | 64.1 |

This table presents a hypothetical comparison based on published data for a lupinine derivative to illustrate the accuracy of DFT-based NMR predictions. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are used to study the dynamic behavior of this compound and its interactions with biological macromolecules, which is essential for understanding its pharmacological potential.

In the absence of a known 3D structure for a biological target, ligand-based pharmacophore modeling is a valuable strategy in drug discovery. creative-biolabs.commdpi.com This approach involves identifying the common chemical features shared by a set of known active molecules. creative-biolabs.com These features, such as hydrogen bond acceptors/donors, hydrophobic regions, and charged groups, are arranged in a specific 3D orientation necessary for binding to the receptor. creative-biolabs.com

The process begins with a set of active ligands (a training set) that are known to bind to a specific target. creative-biolabs.com The conformational flexibility of each ligand is explored, and the molecules are aligned to find a common spatial arrangement of essential features. creative-biolabs.com The resulting pharmacophore model serves as a 3D query to screen large compound libraries to identify new molecules that possess the required features and are therefore likely to be active. nih.govnih.gov For a molecule like this compound, a pharmacophore model could be developed using it and other structurally similar quinolizidine alkaloids with known biological activity to discover novel compounds with similar therapeutic effects. nih.gov

When the 3D structure of a target receptor is available, typically from X-ray crystallography or cryo-electron microscopy, a structure-based pharmacophore model can be generated. nih.govbiointerfaceresearch.com This method directly maps the key interaction points within the receptor's binding site. mdpi.com

The model is built by identifying features on the ligand that form crucial interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein. mdpi.com Alternatively, the binding pocket itself can be analyzed to define a set of features that a potential ligand must satisfy to bind effectively. nih.gov This approach provides a powerful tool for virtual screening, allowing for the rapid identification of compounds that are complementary in shape and chemical properties to the target's active site. biointerfaceresearch.com If the receptor for this compound were known, this method could be used to design new, more potent ligands or to understand the specific interactions that govern its binding affinity. researchgate.net

Molecular Docking Studies of Quinolizidine Derivatives with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design to understand the interactions between a ligand, such as a quinolizidine derivative, and its macromolecular target, typically a protein or enzyme. nih.govukaazpublications.com The insights gained from these studies are crucial for elucidating mechanisms of action and for the rational design of more potent and selective therapeutic agents. Derivatives of the quinolizidine scaffold, including this compound (a stereoisomer of Lupinine), have been the subject of numerous molecular docking investigations to explore their binding modes with various biological targets. mdpi.comresearchgate.netareeo.ac.ir

A significant area of investigation has been the inhibition of acetylcholinesterase (AChE), an enzyme critical in the pathogenesis of Alzheimer's disease. nih.govresearchgate.net For instance, molecular docking studies have been performed on novel lupinine derivatives to visualize their interaction with AChE. mdpi.com One of the most potent inhibitors identified was a triazole derivative, (1S,9aR)-1-((4-(4-(benzyloxy)-3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)methyl)octahydro-2H-quinolizine, which demonstrated a mixed-type inhibition mechanism. mdpi.com The docking analysis helps to understand the specific amino acid residues within the enzyme's active site that interact with the ligand, providing a structural basis for its inhibitory activity. mdpi.com

Beyond AChE, the antiviral potential of quinolizidine derivatives has also been explored through molecular docking. Aloperine, a quinolizidine natural product, and its derivatives were studied for their activity against the influenza A virus (IAV). nih.gov Docking simulations suggested that the IAV nucleoprotein (NP) is a likely target. The aloperine scaffold was found to fit into a pocket of one NP monomer, interacting with residues such as Y289, F291, and G295, while its side chain extends to interact with a neighboring monomer, providing a model for its inhibitory action. nih.gov

Other biological targets for quinolizidine derivatives have also been identified. N-methylcytisine, a quinolizidine alkaloid, was predicted through molecular docking to act as a partial agonist of nicotinic acetylcholine receptors. tandfonline.com Furthermore, indoloquinolizidine derivatives have been shown in silico to have potential as antibacterial agents by studying their binding affinity against the antimicrobial peptide Btd-2. thesciencein.orgresearchgate.net These studies highlight the versatility of the quinolizidine scaffold in interacting with a diverse range of biological macromolecules.

The table below summarizes findings from various molecular docking studies on quinolizidine derivatives.

| Quinolizidine Derivative Class | Biological Target | Key Findings |

| Lupinine Triazole Derivatives | Acetylcholinesterase (AChE) | Visualization of interactions within the AChE active site, supporting a mixed-type inhibition mechanism. mdpi.com |

| Aloperine Derivatives | Influenza A Virus (IAV) Nucleoprotein (NP) | The aloperine scaffold binds to a pocket on an NP monomer, with side chain interactions extending to an adjacent monomer. nih.gov |

| N-methylcytisine | Nicotinic Acetylcholine Receptors | Predicted to act as a partial agonist. tandfonline.com |

| Indoloquinolizidine Derivatives | Antimicrobial Peptide Btd-2 | Revealed potential binding interactions, suggesting effectiveness as antibacterial agents. thesciencein.orgresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the quantitative chemical structure attributes of a series of compounds to their biological activities. nih.gov The core principle is that the variations in the biological activity of a set of molecules are dependent on the differences in their structural or physicochemical properties. nih.gov These methodologies are invaluable in drug discovery for predicting the activity of unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the reliance on trial-and-error approaches. nih.govrutgers.edu

Traditional QSAR, often referred to as 2D-QSAR, correlates biological activity with molecular descriptors such as lipophilicity (logP), electronic parameters, and steric properties. nih.gov A more advanced approach, 3D-QSAR, considers the three-dimensional structure of the molecules. rutgers.edudrugdesign.org Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) calculate the steric and electrostatic fields around a set of aligned molecules and correlate these fields with their biological activities. drugdesign.orgwikipedia.org The results are often visualized as contour maps, which highlight regions in 3D space where modifications to the molecular structure are likely to increase or decrease activity. mdpi.com

In the context of quinolizidine derivatives, QSAR and structure-activity relationship (SAR) models have been developed to guide the design of more potent inhibitors. For a series of 50 lupinine esters evaluated for AChE inhibitory activity, a SAR model was developed using linear discriminant analysis (LDA). mdpi.com This model was built using 11 SwissADME descriptors and successfully identified five key physicochemical features that could distinguish between active and inactive compounds. mdpi.com Such models provide crucial insights into the structural requirements for potent biological activity.

The development of a robust QSAR model involves several key steps:

Data Set Selection: A diverse set of compounds with a wide range of biological activities is required.

Descriptor Calculation: Relevant 2D or 3D descriptors are calculated for each molecule.

Model Building: Statistical methods, such as partial least squares (PLS) or linear discriminant analysis (LDA), are used to establish a mathematical relationship between the descriptors and activity. mdpi.comnih.gov

Model Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation techniques to ensure its reliability. mdpi.com

For example, a combined 3D-QSAR and molecular docking study on quinoline-based P-selectin inhibitors resulted in statistically significant CoMFA and CoMSIA models. nih.gov The contour maps from these models, in conjunction with the docking results, provided a detailed interpretation of the structure-activity relationship, guiding future inhibitor design. nih.gov Although focused on quinolines, this study exemplifies the powerful synergy between 3D-QSAR and molecular docking that is also applicable to the study of quinolizidine derivatives. nih.gov

The table below outlines the statistical results of representative 3D-QSAR models developed for heterocyclic compounds, illustrating the predictive power of these methodologies.

| Model Type | Target | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External validation) | Key Insight |

| CoMFA | P-selectin (Quinoline Derivatives) | 0.589 | 0.863 | - | Provided a predictive model for inhibitor activity. nih.gov |

| CoMSIA | P-selectin (Quinoline Derivatives) | 0.636 | 0.866 | - | Offered complementary insights to the CoMFA model for understanding SAR. nih.gov |

| CoMFA | LSD1 (Tetrahydroquinoline Derivatives) | 0.778 | - | 0.709 | Generated contour maps guiding the design of novel, more potent inhibitors. mdpi.com |

| CoMSIA | LSD1 (Tetrahydroquinoline Derivatives) | 0.764 | - | 0.713 | Identified key steric, electrostatic, and hydrophobic regions for activity. mdpi.com |

| CoMSIA | P. falciparum (Quinoline Derivatives) | > 0.5 | - | 0.876 | Demonstrated high predictive capacity for antimalarial activity. mdpi.com |

Structure Activity Relationship Sar Studies of Octahydro 1h Quinolizin 9a Yl Methanol Derivatives

Identification of Key Structural Motifs Influencing Molecular Interactions

The core structure of (Octahydro-1H-quinolizin-9a-yl)methanol, a bicyclic system, serves as a versatile scaffold for chemical modifications. Research has demonstrated that the introduction of various substituents, particularly at the C-1 position, is a key determinant of biological activity. A prominent and extensively studied structural motif is the 1,2,3-triazole ring, which is typically introduced by converting the hydroxymethyl group into an azidomethyl group, followed by a cycloaddition reaction. This "click chemistry" approach allows for the facile introduction of a wide array of substituents on the triazole ring, enabling a systematic investigation of their impact on molecular interactions.

Studies have shown that the nature of the substituent at the C-4 position of the 1,2,3-triazole ring plays a crucial role in modulating the biological activity of these derivatives. For instance, in the context of antiviral activity, the presence of aryl, 4-((4-formylphenoxy)methyl)-, or 4-((3-tert-butyl-5-ethyl-2-hydroxy-benzoyloxy)methyl)- substituents at this position has been found to be important. The introduction of a 4-phenyl substituent on the triazole ring was found to be detrimental to virucidal activity, while the presence of a benzoyloxymethyl substituent resulted in an increase in activity.

In the realm of antimicrobial activity, the introduction of different groups on the triazole ring also leads to varied effects. For example, compounds with a 4-methoxyphenyl (B3050149) or a m-tolyl group attached to the triazole ring have shown significant antibacterial activity. These findings suggest that the electronic and steric properties of the substituents on the triazole ring are critical for the molecular interactions with their biological targets.

Beyond the triazole motif, other modifications such as the formation of esters, imines, and other heterocyclic attachments to the quinolizidine (B1214090) core have been explored. These studies collectively indicate that the functional group attached to the hydroxymethylene group at the C-1 position is a primary determinant of the resulting biological profile.

Impact of Stereochemistry and Conformational Preferences on Activity Profiles

The quinolizidine alkaloid scaffold of this compound contains multiple stereocenters, and the specific stereochemistry of these centers is known to have a profound impact on biological activity. Most synthetic studies on these derivatives start from the naturally occurring enantiomer, (-)-lupinine, which has a specific (1S,9aR) configuration. This stereoselectivity in the starting material underscores the importance of a defined three-dimensional arrangement of atoms for effective interaction with biological macromolecules.

Systematic Chemical Modifications and Their Effects on Biological Activity Mechanisms

Systematic chemical modifications of the this compound scaffold have been instrumental in elucidating the structural requirements for various biological activities. A common strategy involves the modification of the hydroxymethyl group at the C-1 position.

One of the most fruitful approaches has been the introduction of a 1,2,3-triazole ring linked to the quinolizidine core via a methylene (B1212753) bridge. The subsequent variation of substituents at the C-4 position of the triazole ring has allowed for a detailed exploration of the SAR. For example, in the context of antimicrobial activity, a series of (1S,9aR)-1-{[4-(aryl)-1H-1,2,3-triazol-1-yl]methyl}octahydro-1H-quinolizine derivatives were synthesized and tested against various bacterial strains. The results indicated that the nature of the aryl substituent significantly influenced the antibacterial spectrum and potency.

Below is an interactive data table summarizing the antimicrobial activity of some representative derivatives.

| Compound ID | R Group on Triazole Ring | Activity against S. aureus | Activity against B. subtilis | Activity against E. coli |

| 5a | 4-methoxyphenyl | Moderate | - | Moderate |

| 5b | m-tolyl | High | Moderate | Moderate |

| 5c | phenyl | High | Moderate | Moderate |

| 5d | hydroxymethyl | Moderate | Moderate | Moderate |

| 5e | 2-hydroxypropan-2-yl | Moderate | Moderate | - |

Data sourced from studies on the antimicrobial activity of lupinine (B175516) derivatives.

These results highlight that aromatic substituents on the triazole ring, particularly those with some lipophilicity, tend to confer good antibacterial activity. The presence of hydroxyl groups can maintain moderate activity across different bacterial species.

Similarly, for antiviral activity, modifications to the triazole ring have yielded significant insights. The introduction of a benzoyloxymethyl group at the C-4 position of the triazole led to a notable increase in antiviral efficacy. This suggests that the presence of an ester functionality and a larger, more complex substituent at this position enhances the interaction with viral targets.

Computational Approaches to SAR Elucidation (e.g., Pharmacophore Mapping, Molecular Docking)

Computational methods have become increasingly valuable in understanding the SAR of this compound derivatives. Techniques such as pharmacophore mapping and molecular docking provide insights into the molecular interactions that govern biological activity, helping to rationalize experimental findings and guide the design of new compounds.

Pharmacophore Mapping: This technique is used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For a series of active this compound derivatives, a pharmacophore model could be generated that includes features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. This model would represent the key interaction points with the biological target. Although specific pharmacophore models for this exact class of compounds are not extensively reported in the provided context, the general principles of pharmacophore mapping are highly applicable to understanding their SAR.

Molecular Docking: Molecular docking simulations are employed to predict the binding orientation and affinity of a ligand to its target receptor. This method has been successfully applied to derivatives of this compound. For example, molecular docking studies have been performed to investigate the interaction of triazole derivatives with acetylcholinesterase (AChE), a key enzyme in the nervous system. These studies have helped to visualize the binding mode of the inhibitors within the active site of the enzyme, identifying key amino acid residues involved in the interaction.

In another study focusing on antiviral activity, molecular docking was used to explore the binding of triazole-containing lupinine derivatives to influenza virus proteins, namely hemagglutinin and neuraminidase. The results of these docking studies showed strong binding energies for the active compounds, correlating well with the experimentally observed biological data. This computational approach provides a structural basis for the observed SAR and can aid in the rational design of more potent antiviral agents based on the quinolizidine scaffold.

Applications in Organic Synthesis and Medicinal Chemistry Research Beyond Direct Bioactivity

Utility as a Versatile Chiral Building Block in Complex Molecule Synthesis

The enantiopure nature of (Octahydro-1H-quinolizin-9a-yl)methanol, particularly the (-)-lupinine stereoisomer, establishes it as a valuable chiral building block in the asymmetric synthesis of complex natural products and their analogues. The inherent chirality of the quinolizidine (B1214090) core can be transferred to new stereocenters, influencing the outcome of diastereoselective reactions and reducing the need for chiral auxiliaries or enantioselective catalysts in subsequent steps.

Organic chemists have utilized this scaffold to construct more intricate molecular systems. The primary alcohol functionality at the 9a-position serves as a convenient handle for elaboration, allowing for the introduction of various substituents and the extension of carbon chains. Its utility is demonstrated in the synthesis of other alkaloids and polycyclic nitrogen-containing compounds where the quinolizidine framework constitutes a significant portion of the final structure. The stereocontrolled formation of carbon-carbon bonds at different positions on the quinolizidine ring system has been a subject of study, showcasing its potential in building diverse molecular architectures. nih.govchemrxiv.org For instance, the synthesis of various piperidine (B6355638), indolizidine, and quinolizidine alkaloids has been accomplished using chiral lactams derived from amino acids, which serve as versatile building blocks for these nitrogen-containing heterocyclic compounds. nih.govmdpi.comnih.gov

The application of quinolizidine-containing building blocks is particularly relevant in the synthesis of marine alkaloids, such as the clavepictines, where a stereoselective Michael-type quinolizidine ring closure reaction was a crucial step in their first enantioselective total synthesis. chemrxiv.org This highlights the role of the quinolizidine scaffold in orchestrating complex cyclization reactions to afford structurally diverse and biologically significant molecules.

Table 1: Examples of Complex Molecules Synthesized Using Quinolizidine-based Chiral Building Blocks

| Target Molecule Class | Key Synthetic Strategy | Reference |

|---|---|---|

| Piperidine Alkaloids | Enantioselective synthesis from a phenylglycinol-derived δ-lactam | nih.govmdpi.comnih.gov |

| Indolizidine Alkaloids | Stereocontrolled routes from a common bicyclic lactam | nih.gov |

| Marine Alkaloids (e.g., Clavepictines) | Stereoselective Michael-type quinolizidine ring closure | chemrxiv.org |

Precursor for Novel Heterocyclic Systems and Analogs with Research Potential

The structural framework of this compound is a fertile starting point for the generation of novel heterocyclic systems. The functional groups of this molecule, primarily the secondary amine and the primary alcohol, can be chemically manipulated to construct new rings fused to or appended from the quinolizidine core. These modifications can lead to compounds with unique three-dimensional shapes and electronic properties, making them of interest for medicinal chemistry and materials science.

A prominent example of this is the chemical modification of the lupinine (B175516) molecule by introducing 1,2,3-triazole substituents at the hydroxymethylene group. nih.gov This is typically achieved by converting the alcohol to a mesylate, followed by substitution with sodium azide (B81097) to form an azido (B1232118) derivative. This azide can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction, with various alkynes to yield a library of 1,2,3-triazole-substituted quinolizidine derivatives. nih.govmdpi.com The resulting compounds possess a new heterocyclic ring system and have been investigated for their biological activities. mdpi.com

Furthermore, the vinyl ether of lupinine has been used as a precursor to synthesize novel alkaloid derivatives containing alkoxy groups and phosphine (B1218219) or phosphine chalcogenide fragments. researchgate.net This demonstrates the versatility of the quinolizidine scaffold in accessing a diverse range of functionalized molecules with potential applications in catalysis and materials science. The development of novel heterocyclic scaffolds is a continuous endeavor in medicinal chemistry, as these new structures can lead to the discovery of compounds with improved pharmacological profiles. nih.gov

Table 2: Synthesis of Novel Heterocyclic Systems from Lupinine Derivatives

| Precursor Derivative | Reaction Type | Resulting Heterocyclic System | Research Focus | Reference |

|---|---|---|---|---|

| Lupinine Azide | Copper-Catalyzed Azide-Alkyne Cycloaddition | 1,2,3-Triazole-substituted Quinolizidines | Antimicrobial and Cytotoxic Activities | nih.govmdpi.com |

Development of Chemical Probes and Tools Based on the Quinolizidine Scaffold

Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific target, such as a protein or nucleic acid. The quinolizidine scaffold, with its defined stereochemistry and tunable functionality, presents an attractive framework for the development of such tools. By attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to the quinolizidine core, researchers can create probes to visualize and investigate biological processes.

Recent research has demonstrated the development of quinolizinium-based fluorescent probes for the detection of formaldehyde. nih.gov These probes utilize a 2-aza-Cope rearrangement reaction, and their fluorescence properties change upon interaction with formaldehyde, allowing for its detection in various media, including aqueous solutions and serum. nih.gov This work highlights the potential of the quinolizidine ring system as a core component of fluorescent sensors.

Moreover, the broader class of benzo[a]quinolizidines has been investigated as potential fluorescent probes for DNA. tandfonline.com These compounds exhibit native fluorescence that is quenched upon binding to DNA, providing a means to study these interactions. While the core structure is different from this compound, this research underscores the general utility of the quinolizidine framework in the design of fluorescent probes for biologically relevant macromolecules. The development of such probes is crucial for advancing our understanding of cellular functions and for the discovery of new therapeutic targets.

Methodological Advancements in Asymmetric Catalysis Utilizing Quinolizidine Scaffolds

Chiral ligands play a pivotal role in asymmetric catalysis, where they transfer their stereochemical information to a metal center, enabling the enantioselective synthesis of a desired product. nih.govresearchgate.net Certain quinolizidine alkaloids, due to their rigid and stereochemically rich structures, have been explored as chiral ligands in a variety of asymmetric transformations.

One of the most well-known examples is (-)-sparteine, a tetracyclic quinolizidine alkaloid, which has been widely used as a chiral ligand in numerous asymmetric reactions. mdpi.com Although not a direct derivative of this compound, the success of sparteine (B1682161) highlights the potential of the quinolizidine scaffold to create an effective chiral environment around a metal center. The nitrogen atoms within the quinolizidine framework can coordinate to a metal, while the rigid bicyclic structure restricts the conformational flexibility of the resulting complex, which is often a key factor in achieving high enantioselectivity.

More recently, the natural product aloperine, which also contains a quinolizidine core, has been used as a chiral skeleton for the development of new 1,3-diamine ligands. chemrxiv.org These ligands have been successfully applied in palladium-catalyzed asymmetric hydroarylation of ketimines, demonstrating that the quinolizidine motif can be a valuable component of novel ligand designs. While the direct application of this compound-derived ligands in asymmetric catalysis is not as extensively documented as that of sparteine, its chiral nature and the presence of coordinating heteroatoms suggest its potential for future development in this field. The modular synthesis of ligands based on this scaffold could lead to new catalysts for a range of asymmetric transformations. nih.gov

Future Directions and Emerging Research Areas in Octahydro 1h Quinolizin 9a Yl Methanol Chemistry

Development of Novel and Sustainable Synthetic Strategies for Quinolizidine (B1214090) Scaffolds

The synthesis of quinolizidine alkaloids, a broad class of natural products, has been a long-standing area of interest in organic chemistry. rsc.org Historically, synthetic efforts have focused on achieving stereocontrol and efficiency. A notable strategy involves the double asymmetric intramolecular aza-Michael reaction, which has been successfully applied to the total synthesis of alkaloids like lasubine I and myrtine. rsc.org This method provides a pathway to access the quinolizidine skeleton in an asymmetric fashion. rsc.org

Future research will likely prioritize the development of more sustainable and environmentally friendly synthetic methodologies. This includes the exploration of biocatalysis, flow chemistry, and the use of greener reagents and solvents to minimize the environmental impact of synthetic processes. The goal is to devise strategies that are not only efficient and stereoselective but also align with the principles of green chemistry.

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Insights

A thorough understanding of the structure and conformational dynamics of quinolizidine scaffolds is crucial for elucidating their biological activity and reaction mechanisms. Advanced spectroscopic techniques are indispensable tools in this endeavor. Techniques such as Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Electronic Circular Dichroism (ECD) spectroscopy have been employed to study the stereochemistry and conformational properties of quinolizidine alkaloids like lupinine (B175516). jmaterenvironsci.comresearchgate.net For instance, the analysis of the 2862-2600 cm⁻¹ region in IR spectra can provide insights into the stereochemistry of these molecules. jmaterenvironsci.com

Computational methods, particularly Density Functional Theory (DFT), are increasingly being used in conjunction with experimental data to provide deeper mechanistic insights. researchgate.net These computational approaches can be used to predict spectroscopic properties, determine stable conformations, and model reaction pathways. researchgate.net The future integration of these advanced spectroscopic and computational techniques will enable a more detailed and accurate understanding of the chemical behavior of (Octahydro-1H-quinolizin-9a-yl)methanol and its derivatives.

Table 1: Spectroscopic Techniques for Quinolizidine Alkaloid Analysis

| Spectroscopic Technique | Information Gained | Reference |

|---|---|---|

| Infrared (IR) Spectroscopy | Stereochemistry, functional groups | jmaterenvironsci.comresearchgate.net |

| Raman Spectroscopy | Molecular vibrations, structure | researchgate.netnih.gov |

| Nuclear Magnetic Resonance (NMR) | Connectivity, stereochemistry, conformation | jmaterenvironsci.comresearchgate.net |

Exploration of Undiscovered Quinolizidine Chemodiversity and Cryptic Biosynthetic Pathways

The quinolizidine alkaloids represent a vast and diverse family of natural products, with over 397 compounds identified to date, categorized into 20 different classes. bohrium.com This known chemodiversity, which includes common types like matrine, lupanine, and sparteine (B1682161), suggests that a significant number of undiscovered quinolizidine structures may exist in nature. bohrium.comacs.org These alkaloids are primarily found in plants of the Fabaceae family, but have also been isolated from other organisms. bohrium.comnih.gov

The biosynthesis of quinolizidine alkaloids from L-lysine is a complex process that is not yet fully understood. nih.govku.dkrsc.org While the initial steps involving the decarboxylation of lysine (B10760008) to cadaverine (B124047) are known, many of the subsequent enzymatic reactions leading to the diverse range of quinolizidine skeletons remain to be elucidated. frontiersin.orgnih.gov Future research efforts, aided by advances in genomics, transcriptomics, and metabolomics, are expected to uncover these cryptic biosynthetic pathways. This will not only expand our knowledge of natural product biosynthesis but also provide new enzymes and genetic tools for the chemoenzymatic synthesis of novel quinolizidine derivatives.

Table 2: Major Classes of Quinolizidine Alkaloids

| Alkaloid Class | Percentage of Known QAs | Reference |

|---|---|---|

| Matrine | 13.6% | bohrium.comacs.org |

| Lupinine | 12.1% | bohrium.comacs.org |

| Lupanine | 9.8% | bohrium.comacs.org |

| Macrocyclic bisquinolizidine | 9.3% | bohrium.comacs.org |

| Biphenylquinolizidine lactone | 7.1% | bohrium.comacs.org |

| Dimeric | 7.1% | bohrium.comacs.org |

| Cytisine | 6.5% | bohrium.com |

| Sparteine | 5.3% | bohrium.com |

| Tetrahydrocytisine | 4.3% | bohrium.com |

Rational Design of this compound Derivatives for Targeted Molecular Interactions and Scaffold Diversity

The inherent structural complexity and diverse biological activities of quinolizidine alkaloids make them attractive scaffolds for drug discovery and development. nih.govnih.gov The rational design of derivatives of this compound offers the potential to create novel molecules with specific and enhanced biological activities. This approach involves modifying the core quinolizidine scaffold to optimize its interaction with specific biological targets. mdpi.com

The concept of "scaffold-focused" libraries, where a privileged core structure is systematically decorated with a variety of substituents, is a powerful strategy in modern medicinal chemistry. mdpi.com By applying this concept to the this compound scaffold, it is possible to generate a diverse collection of compounds for biological screening. For example, the introduction of 1,2,3-triazole substituents to the lupinine molecule has been shown to yield derivatives with interesting biological properties. areeo.ac.ir Future research in this area will leverage computational modeling and high-throughput synthesis and screening to accelerate the discovery of new quinolizidine-based therapeutic agents. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling (Octahydro-1H-quinolizin-9a-yl)methanol in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2 for skin/eye irritation) .

- Ventilation : Conduct experiments in fume hoods or well-ventilated areas to avoid inhalation (H332: Harmful if inhaled) .

- Storage : Store at 2–8°C in sealed containers to maintain stability .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via authorized waste handlers .

Q. How can the molecular structure of this compound be experimentally validated?

- Methodological Answer :

- X-ray Crystallography : Use SHELX software for structure refinement. SHELXL is robust for small-molecule refinement, even with high-resolution or twinned data .

- Spectroscopic Techniques : Pair with H/C NMR (e.g., DMSO-d6 solvent) to confirm stereochemistry and functional groups, as demonstrated in analogous quinolizidine syntheses .

Q. What synthetic routes are available for this compound?

- Methodological Answer :

- Reductive Amination : Start with quinolizidine precursors and reduce using NaBH in methanol, similar to lupinine alkaloid syntheses .

- Chiral Resolution : Employ enantioselective catalysis (e.g., (R)-BINOL ligands) to isolate the (1R,9aR)-stereoisomer .

Advanced Research Questions

Q. How should researchers address contradictions in reported physical properties (e.g., melting points) of this compound?

- Methodological Answer :

- Cross-Validation : Compare data from multiple sources (e.g., SDS-reported melting point: 62–65°C vs. synthesis-derived values) using DSC (Differential Scanning Calorimetry) for accuracy.

- Purity Assessment : Conduct HPLC or GC-MS to rule out impurities affecting thermal properties .

- Computational Modeling : Use tools like Gaussian to predict thermodynamic properties and reconcile experimental discrepancies .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Catalyst Screening : Test Pd/C or Raney Ni for hydrogenation steps, optimizing pressure (1–3 atm) and temperature (25–50°C) .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in intermediate steps .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize side products .

Q. What computational approaches predict the bioactivity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like acetylcholinesterase (relevant for neuroactive compounds) .

- QSAR Modeling : Train models on quinolizidine datasets to correlate substituent effects (e.g., -OH, -CH) with antimicrobial or anti-inflammatory activity .

Q. How can researchers resolve conflicting toxicity data between in vitro and in vivo studies?

- Methodological Answer :

- Dose-Response Analysis : Compare LD values (oral: Category 4 ) with cell viability assays (e.g., MTT on HepG2 cells) to identify species-specific metabolic differences .

- Metabolite Profiling : Use LC-MS/MS to detect toxic intermediates (e.g., formaldehyde from oxidative metabolism) .

Data and Technical Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.